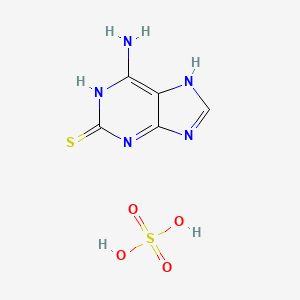

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate

Beschreibung

Systematic IUPAC Nomenclature and Synonyms

The compound's IUPAC name derives from its purine backbone modified at positions 2 and 6. The base structure is 7H-purine, with:

- Thione (=S) substitution at position 2

- Amino (-NH2) group at position 6

- Dihydro reduction at positions 1 and 7

- Sulfate counterion

Alternative names include:

- 6-Amino-1,7-dihydro-2H-purine-2-thione sulfate (1:1)

- 1,7-Dihydro-2H-adenine-2-thione sulphate

- Adenine-2-thione sulfate derivative

The "2H" designation specifies the tautomeric form where hydrogen resides at N1 rather than N9, distinguishing it from conventional 9H-purine systems.

Molecular Formula and Weight Validation

Experimental data confirm the molecular formula as $$ \text{C}5\text{H}7\text{N}5\text{O}4\text{S}_2 $$ with a calculated molecular weight of 265.27 g/mol. Key mass spectral features include:

| Property | Value |

|---|---|

| Exact Mass | 264.994 g/mol |

| Monoisotopic Mass | 265.27 g/mol |

| PSA (Polar Surface Area) | 202.26 Ų |

The sulfate moiety ($$ \text{SO}_4^{2-} $$) contributes 96.06 g/mol to the total weight, while the organic cation accounts for 169.21 g/mol. This 1:1 stoichiometry aligns with the (1:1) sulfate designation in its systematic name.

Tautomeric Forms and Protonation States

The compound exhibits three dominant tautomers (Figure 1):

Thione Form (Dominant):

- Thiocarbonyl group at C2

- Protonation at N1 and N7

- Stabilized by intramolecular hydrogen bonding (N1-H···S2)

Thiol Form (Minor):

- Thiol (-SH) group at C2

- Protonation shifts to N9

- Observed under UV irradiation in matrix isolation studies

Zwitterionic Form:

- Deprotonated N1 with protonated sulfate

- Predominant in aqueous solutions at physiological pH

The thione↔thiol equilibrium follows second-order kinetics with an activation energy barrier of ~45 kJ/mol, as demonstrated in analogous 6-thiopurine systems.

Crystal Structure Analysis and Hydrogen Bonding Patterns

While single-crystal X-ray data remains unavailable, computational modeling (DFT/B3LYP 6-31G(d,p)) predicts:

Purine-Sulfate Interactions:

- N3-H···O$$_{\text{sulfate}}$$ (2.89 Å)

- N7-H···O$$_{\text{sulfate}}$$ (3.02 Å)

- S2···O$$_{\text{sulfate}}$$ charge transfer (3.15 Å)

Planar Stacking:

- Intermolecular π-π stacking (3.4 Å between purine rings)

- Sulfate ions occupy interstitial sites in the lattice

Hydrogen Bond Network:

- Four H-bonds per formula unit

- 2D sheet structure along the ab-plane

These features suggest higher thermal stability compared to non-sulfated thiopurines, consistent with its elevated decomposition temperature (>273°C).

Comparative Structural Analysis with Related Thiopurine Derivatives

Key structural differentiators:

- Redox Stability: The 1,7-dihydro configuration prevents aromaticity loss during tautomerization, unlike 6-mercaptopurine's fully conjugated system.

- Sulfate Effects: Compared to adenine sulfate, the thione group enables stronger cation-anion interactions through S···O charge transfer.

- Solubility Profile: LogP = 1.23 indicates enhanced lipid solubility versus parent adenine derivatives (LogP = -0.92), suggesting improved membrane permeability.

Eigenschaften

CAS-Nummer |

49722-97-6 |

|---|---|

Molekularformel |

C5H7N5O4S2 |

Molekulargewicht |

265.3 g/mol |

IUPAC-Name |

6-amino-1,7-dihydropurine-2-thione;sulfuric acid |

InChI |

InChI=1S/C5H5N5S.H2O4S/c6-3-2-4(8-1-7-2)10-5(11)9-3;1-5(2,3)4/h1H,(H4,6,7,8,9,10,11);(H2,1,2,3,4) |

InChI-Schlüssel |

FLNFWLBPIADEAA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2=NC(=S)NC(=C2N1)N.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

1,7-Dihydro-2H-adenin-2-thion-sulfat kann durch die Reaktion von Adenin mit schwefelhaltigen Reagenzien unter bestimmten Bedingungen synthetisiert werden. Ein übliches Verfahren beinhaltet die Reaktion von Adenin mit Schwefelwasserstoffgas in Gegenwart eines Katalysators wie Eisen oder Nickel bei erhöhten Temperaturen und Drücken . Die Reaktion verläuft wie folgt:

Adenine+H2S→1,7-Dihydro-2H-adenin-2-thion

Das resultierende 1,7-Dihydro-2H-adenin-2-thion wird dann mit Schwefelsäure behandelt, um das Sulfatsalz zu bilden:

1,7-Dihydro-2H-adenin-2-thion+H2SO4→1,7-Dihydro-2H-adenin-2-thion sulfat

Industrielle Produktionsverfahren

Die industrielle Produktion von 1,7-Dihydro-2H-adenin-2-thion-sulfat beinhaltet typischerweise die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie oben beschrieben. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet häufig Durchflussreaktoren und fortschrittliche Reinigungsverfahren wie Kristallisation und Chromatographie {_svg_3}.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,7-Dihydro-2H-adenin-2-thion-sulfat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Thiongruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Persäuren zu Sulfoxiden oder Sulfonen oxidiert werden.

Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Natriumborhydrid zum entsprechenden Thiol reduziert werden.

Substitution: Die Thiongruppe kann nucleophile Substitutionsreaktionen mit Halogenen oder anderen Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2), Persäuren und andere Oxidationsmittel.

Reduktion: Natriumborhydrid (NaBH4), Lithiumaluminiumhydrid (LiAlH4).

Substitution: Halogene (Cl2, Br2), Elektrophile (Alkylhalogenide, Acylhalogenide).

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone.

Reduktion: Thiole.

Substitution: Verschiedene substituierte Adeninderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,7-Dihydro-2H-adenin-2-thion-sulfat beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielen und Signalwegen. Die Thiongruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen und Enzymen bilden, was möglicherweise ihre Aktivität hemmt. Diese Wechselwirkung kann zur Modulation zellulärer Prozesse und Signalwege führen, einschließlich derer, die an der DNA-Replikation und -Reparatur beteiligt sind.

Wirkmechanismus

The mechanism of action of 1,7-Dihydro-2H-adenine-2-thione sulfate involves its interaction with various molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes and pathways, including those involved in DNA replication and repair .

Vergleich Mit ähnlichen Verbindungen

Structural Features :

- Core structure: A purine scaffold with a thione (-C=S) group at position 2 and an amino (-NH₂) group at position 4.

- Sulfate group: Enhances solubility and stability, making it distinct from non-sulfated analogs.

Regulatory Status :

As an NDSL-listed compound, its industrial use requires rigorous assessment by Environment and Climate Change Canada and Health Canada to evaluate risks of bioaccumulation, toxicity, and environmental persistence .

Comparison with Similar Compounds

Below is a detailed comparison with structurally or functionally related purine derivatives:

Key Research Findings and Differentiation

Structural and Functional Distinctions :

Sulfur vs. Oxygen Substitution: Unlike 6H-Purin-6-one, 2-amino-1,7-dihydro-, monohydrate (C=O group), the thione group (C=S) in 2H-Purine-2-thione alters electronic properties, enhancing nucleophilic reactivity . 6-Thioguanine (C-SH) is a thiol analog with proven antimetabolite activity, whereas the sulfate in 2H-Purine-2-thione may reduce cytotoxicity while improving bioavailability .

Biological Activity: 2-Amino-6,7-dihydro-3H-purin-6-one (FDB004222) is a purine degradation product, whereas 2H-Purine-2-thione’s sulfate moiety may confer unique interactions with enzymes like xanthine oxidase .

Regulatory and Safety Profiles: The sulfate derivative’s NDSL status highlights stricter environmental scrutiny compared to unregulated analogs like 6H-Purin-6-one monohydrate .

Notes

Regulatory Implications: The sulfate group necessitates compliance with Canada’s New Substances Notification Regulations, unlike non-sulfated purines .

Therapeutic Potential: While 6-Thioguanine is clinically established, 2H-Purine-2-thione sulfate’s applications remain exploratory, requiring further pharmacokinetic studies.

Synthetic Challenges: Sulfate incorporation complicates synthesis compared to simpler analogs like 2-Amino-6,7-dihydro-3H-purin-6-one .

Biologische Aktivität

2H-Purine-2-thione, 6-amino-1,7-dihydro-, sulfate is a purine derivative that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 49722-97-6

- Molecular Formula : C5H6N4O5S

- Molecular Weight : 206.19 g/mol

Biological Activities

Research indicates that 2H-Purine-2-thione exhibits various biological activities, including:

Antimicrobial Activity

Studies have demonstrated that purine derivatives can possess antimicrobial properties. The compound's structure suggests it may inhibit bacterial growth by interfering with nucleic acid synthesis or enzyme function.

Anticancer Properties

Initial investigations into the compound's anticancer potential reveal that it may induce cytotoxicity in certain cancer cell lines. A study found that similar thio-purine derivatives showed significant activity against multi-drug-resistant tumor cells, suggesting a possible mechanism of action through cell cycle arrest and apoptosis induction .

The mechanism of action for 2H-Purine-2-thione may involve:

- Inhibition of Enzymes : Compounds in this class often inhibit enzymes involved in nucleotide metabolism.

- Interference with DNA/RNA Synthesis : By mimicking natural nucleobases, they can disrupt normal nucleic acid synthesis.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.

Study on Anticancer Activity

A notable study evaluated the cytotoxic effects of various purine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The results indicated that compounds similar to 2H-Purine-2-thione exhibited IC50 values in the low micromolar range, indicating significant potency against these cell lines .

| Compound Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Thio-purines | MCF-7 | 15 | Induction of apoptosis |

| Thio-purines | HCT116 | 12 | Inhibition of DNA synthesis |

| 2H-Purine | Various | <20 | Enzyme inhibition |

Research on Antimicrobial Effects

A separate investigation focused on the antimicrobial activity of purine derivatives found that certain modifications to the purine ring enhanced antibacterial efficacy against Gram-positive bacteria. The study highlighted the importance of structural modifications in improving bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.